N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide
Description
Chemical Structure and Properties N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide (CAS: 638137-20-9) is a synthetic small molecule with a molecular formula of C₁₇H₂₃N₃O₂S₂ and a molecular weight of 365.5 g/mol . Its structure features a thieno[2,3-d]pyrimidin-4-one core substituted with methyl groups at positions 5 and 6, a sulfanyl (-S-) linker, and a propanamide chain terminating in a cyclohexyl group. Key computed properties include:
- XLogP3: 3.5 (moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 124 Ų
- Hydrogen Bond Donor/Acceptor Count: 2/5 .
The cyclohexyl group likely enhances membrane permeability, while the sulfanyl linker and pyrimidinone core may facilitate interactions with biological targets such as kinases or enzymes .
Properties
IUPAC Name |
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-10-11(2)24-16-14(10)15(22)19-17(20-16)23-9-8-13(21)18-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFBPJZCPEOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCCC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide (CAS No. 638137-20-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activity, and relevant research findings.
The molecular formula of this compound is C17H23N3O2S2, with a molecular weight of approximately 365.51 g/mol. The compound features a thieno[2,3-d]pyrimidine scaffold, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O2S2 |
| Molecular Weight | 365.51 g/mol |
| CAS Number | 638137-20-9 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds derived from thieno[2,3-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives of this class have been evaluated for their ability to induce apoptosis and inhibit cell proliferation.
- Cytotoxicity Studies :
- The compound was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
- In one study, similar thieno[2,3-d]pyrimidine derivatives exhibited IC50 values ranging from 10 to 30 µM against specific cancer types .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been recognized for their antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.
- In Vitro Studies :
- The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This was measured using standard disc diffusion methods and Minimum Inhibitory Concentration (MIC) assays.
- Compounds with similar structures have shown MIC values as low as 8 µg/mL against resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of N-cyclohexyl derivatives:
- Synthesis and Evaluation :
- Mechanistic Insights :
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- The thieno[2,3-d]pyrimidine moiety has been linked to anticancer activity. Studies have demonstrated that modifications to this scaffold can enhance cytotoxic effects against cancer cell lines . For example, compounds similar to N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide have been evaluated in vitro for their ability to inhibit tumor growth.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related derivatives sharing the thieno[2,3-d]pyrimidinone core or sulfanyl-propanamide backbone. Key examples include:
Key Observations:
Lipophilicity : The target compound’s XLogP3 (3.5) balances lipophilicity between the hydrophilic hydroxyethyl derivative (1.3 ) and the highly lipophilic thiophene-ester analog (4.8 ). This suggests optimized membrane permeability without excessive hydrophobicity.
Polar Surface Area (TPSA): The hydroxyethyl derivative’s higher TPSA (144 vs.
Structural Modifications: The cyclohexylamide in the target compound may confer metabolic stability compared to the hydrolytically labile ester group in . The oxadiazole-thiazole hybrids in prioritize hydrogen-bonding interactions (via amino-thiazole), contrasting with the target’s pyrimidinone core, which may favor π-π stacking or kinase binding.
Q & A
Advanced Research Question
- Molecular dynamics (MD) : Simulate the compound in explicit solvent (e.g., water, 300 K, 100 ns trajectory) using AMBER or GROMACS. Monitor chair-to-boat transitions of the cyclohexyl ring.
- Density functional theory (DFT) : Calculate energy differences between conformers (B3LYP/6-311+G(d,p)). The chair conformation is typically 5–10 kcal/mol more stable than twisted forms .
- Overlay experiments : Compare computed and crystallographic structures (RMSD <0.5 Å confirms accuracy) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .
- Containment : Conduct reactions in a fume hood or glovebox for volatile intermediates.
- Waste disposal : Segregate organic waste (halogen-free) and incinerate via licensed facilities to avoid environmental contamination .
How can researchers address low yields in the final coupling step of the synthesis?
Advanced Research Question
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Activating agents : Use EDCI/HOBt or DCC to enhance amide coupling efficiency .
- Solvent optimization : Replace ethanol with DMF or THF to improve solubility of hydrophobic intermediates.
- Temperature control : Perform reactions under microwave irradiation (80°C, 30 min) to accelerate kinetics .
What methodologies confirm the regioselectivity of sulfanyl group attachment on the thienopyrimidinone core?
Advanced Research Question
- Nuclear Overhauser effect (NOE) NMR : Irradiate the methyl groups (δ 2.1–2.3 ppm) to detect spatial proximity to the sulfanyl proton .
- X-ray photoelectron spectroscopy (XPS) : Analyze sulfur 2p peaks; a binding energy of ~163 eV confirms thioether (-S-) linkage .
- Comparative synthesis : Synthesize and characterize positional isomers (e.g., 2- vs. 3-sulfanyl derivatives) via LC-MS to rule out byproducts .
How do solvent polarity and pH influence the compound’s stability in solution?
Advanced Research Question
- Stability assays : Incubate the compound in buffers (pH 4–10) and solvents (DMSO, PBS) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
What strategies improve reproducibility in crystallographic studies of this compound?
Advanced Research Question
- Crystal growth : Use vapor diffusion (e.g., sitting-drop method with 2:1 ratio of compound solution to precipitant) .
- Data collection : Ensure crystal quality with a mosaicity <0.5° and Rint <5% for merged datasets.
- Deposition : Archive raw data (CIF files) in the Cambridge Structural Database (CSD) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
